molecular formula C22H19NO2 B12996431 N-(4-(Benzyloxy)phenyl)cinnamamide

N-(4-(Benzyloxy)phenyl)cinnamamide

Cat. No.: B12996431
M. Wt: 329.4 g/mol
InChI Key: LIFRCWMDNFFYSR-LFIBNONCSA-N
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Description

N-(4-(Benzyloxy)phenyl)cinnamamide is an organic compound with the molecular formula C22H19NO2. It is a derivative of cinnamamide, characterized by the presence of a benzyloxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Benzyloxy)phenyl)cinnamamide typically involves the reaction of 4-(benzyloxy)aniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous-flow reactors for better control, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-(Benzyloxy)phenyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)phenyl)cinnamamide involves its interaction with cholinesterase enzymes. It inhibits acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This is particularly beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Uniqueness: N-(4-(Benzyloxy)phenyl)cinnamamide stands out due to its specific structure that combines the benzyloxy group with the cinnamamide moiety. This unique combination enhances its ability to inhibit cholinesterase enzymes more effectively compared to other similar compounds .

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

(E)-3-phenyl-N-(4-phenylmethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H19NO2/c24-22(16-11-18-7-3-1-4-8-18)23-20-12-14-21(15-13-20)25-17-19-9-5-2-6-10-19/h1-16H,17H2,(H,23,24)/b16-11+

InChI Key

LIFRCWMDNFFYSR-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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